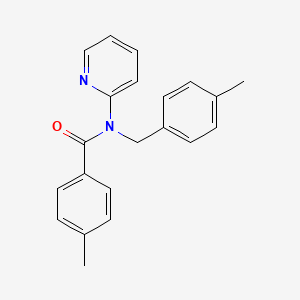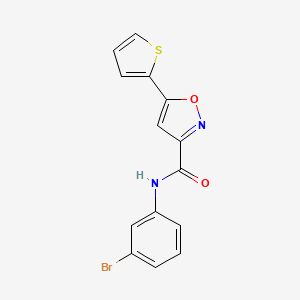![molecular formula C23H22ClFN2O3S B11344103 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B11344103.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the Methanesulfonyl Chloride Intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine.
Coupling with Piperidine: The intermediate is then reacted with piperidine-4-carboxamide under conditions that facilitate nucleophilic substitution.
Final Coupling with Naphthalene Derivative: The final step involves coupling the piperidine derivative with a naphthalene-based compound, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(phenyl)piperidine-4-carboxamide
- 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2-naphthyl)piperidine-4-carboxamide
Uniqueness
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to the specific combination of its functional groups and aromatic systems, which confer distinct chemical and physical properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C23H22ClFN2O3S |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-naphthalen-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H22ClFN2O3S/c24-20-8-4-9-21(25)19(20)15-31(29,30)27-13-11-17(12-14-27)23(28)26-22-10-3-6-16-5-1-2-7-18(16)22/h1-10,17H,11-15H2,(H,26,28) |
InChI Key |
UDFHIFSBCSQLOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B11344020.png)
![3-(2-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11344033.png)

![1-[2-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11344066.png)

![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B11344073.png)

![7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11344084.png)
![Methyl 4-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11344087.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide](/img/structure/B11344088.png)
![2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11344095.png)
![Ethyl 4-(4-methylphenyl)-2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11344098.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11344105.png)
![N,N-dibenzyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344113.png)
